3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazoline-2,4(1H,3H)-dione . Quinazoline-2,4(1H,3H)-diones exhibit a wealth of biological activities including antitumor proliferation .
Synthesis Analysis
An improved method for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives has been established . The synthesis involves three points of molecular diversity .Molecular Structure Analysis
The molecular structure of quinazoline-2,4(1H,3H)-dione derivatives, including “this compound”, is complex and involves multiple points of molecular diversity .Scientific Research Applications
Synthesis and Catalysis
Quinazoline-2,4(1H,3H)-diones, which include the compound 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, are significant in the field of chemical synthesis. Patil et al. (2008) and Mizuno et al. (2007) discussed the efficient synthesis of quinazoline-2,4(1H,3H)-diones, highlighting the use of cesium carbonate and DBU as catalysts, respectively. These studies emphasized the importance of reaction parameters like bases, solvent, temperature, CO2 pressure, and reaction time for optimal synthesis. The compound 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate for several drugs like Prazosin, Bunazosin, and Doxazosin, was synthesized successfully, underscoring the compound's relevance in drug synthesis processes (Patil et al., 2008) (Mizuno et al., 2007).
Green Chemistry and Sustainable Synthesis
Rasal et al. (2016) and Vessally et al. (2017) explored the green and sustainable synthesis of quinazoline-2,4(1H,3H)-diones, focusing on CO2 mediated reactions and chemical fixation of CO2 to 2-aminobenzonitriles. The methodologies presented in these studies highlight the importance of environmentally friendly synthesis methods and the potential of quinazoline-2,4(1H,3H)-dione derivatives as key intermediates in the pharmaceutical industry for the synthesis of drugs (Rasal et al., 2016) (Vessally et al., 2017).
Biological Activities and Applications
Santos-Ballardo et al. (2020) and Zhou et al. (2013) investigated the biological activities associated with quinazoline-2,4(1H,3H)-diones. The compounds synthesized exhibited moderate activity against enzymes like α-amylase and α-glucosidase, indicating potential pharmacological applications. Furthermore, Zhou et al. discovered that certain derivatives significantly inhibited the in vitro growth of various human tumor cell lines, suggesting the compound's importance in antitumor proliferation (Santos-Ballardo et al., 2020) (Zhou et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYXWAOCHOXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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